molecular formula C13H17N5O2 B2817116 ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 874382-53-3

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No. B2817116
CAS RN: 874382-53-3
M. Wt: 275.312
InChI Key: IATPTVGTDUGNEH-UHFFFAOYSA-N
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Description

“Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate” is a small molecule that features the privileged pyrazolo [3,4- d ]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the use of the ethyl ester derivative in absolute ethanol, to which hydrazine hydrate is added dropwise . The reaction mixture is then heated at reflux for several hours .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system containing nitrogen atoms . This core is attached to a piperidine ring through a carboxylate ester linkage .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound primarily include the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the piperidine ring . The exact details of these reactions would depend on the specific conditions and reagents used .

Future Directions

The future directions for research on this compound could include further investigation of its anticancer activity, particularly its effects on different types of cancer cells . Additionally, more detailed studies of its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-7-16-17-11(10)14-8-15-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATPTVGTDUGNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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